5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione: is a heterocyclic compound that features an isoindole core substituted with an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-aminophenol with phthalic anhydride. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminophenol attacks the carbonyl carbon of phthalic anhydride, leading to the formation of the isoindole ring.
Reaction Conditions:
Solvent: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as Lewis acids (e.g., zinc chloride) can be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as the corresponding amine or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted isoindole compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: A precursor in the synthesis of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione, used in dye and pharmaceutical industries.
Phthalic Anhydride: Another precursor, widely used in the production of plasticizers, dyes, and resins.
Isoindole Derivatives: Compounds with similar core structures, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
404361-65-5 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-(3-aminophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O3/c15-8-2-1-3-9(6-8)19-10-4-5-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18) |
InChI Key |
WOVULQZBLMVUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)NC3=O)N |
solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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